Cas no 2098075-95-5 ((1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol)

(1-(1-Propylpiperidin-4-yl)-1H-1,3-triazol-4-yl)methanol is a heterocyclic compound featuring a piperidine-triazole hybrid scaffold with a hydroxymethyl functional group. This structure imparts versatility in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The propylpiperidine moiety enhances lipophilicity, potentially improving membrane permeability, while the triazole ring offers stability and opportunities for further derivatization. The hydroxymethyl group provides a reactive handle for conjugation or modification, making it valuable in scaffold diversification. Its balanced physicochemical properties suggest utility in targeting central nervous system (CNS) or enzyme-interacting compounds. The compound's synthetic accessibility and modularity further support its use in lead optimization and structure-activity relationship studies.
(1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol structure
2098075-95-5 structure
Product Name:(1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
CAS No:2098075-95-5
MF:C11H20N4O
MW:224.302701950073
CID:5046632
Update Time:2025-06-14

(1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(1-propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
    • [1-(1-propylpiperidin-4-yl)triazol-4-yl]methanol
    • (1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
    • Inchi: 1S/C11H20N4O/c1-2-5-14-6-3-11(4-7-14)15-8-10(9-16)12-13-15/h8,11,16H,2-7,9H2,1H3
    • InChI Key: FFOBOOCWFZAFNJ-UHFFFAOYSA-N
    • SMILES: OCC1=CN(C2CCN(CCC)CC2)N=N1

Computed Properties

  • Exact Mass: 224.16371127 g/mol
  • Monoisotopic Mass: 224.16371127 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 224.30
  • XLogP3: 0.2
  • Topological Polar Surface Area: 54.2

(1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol Pricemore >>

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Additional information on (1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Research Briefing on (1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2098075-95-5)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of (1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2098075-95-5) as a promising scaffold for drug development. This compound, characterized by its unique triazole-piperidine hybrid structure, has garnered attention due to its potential applications in targeting various biological pathways, including central nervous system (CNS) disorders and infectious diseases. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

The synthesis of (1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently constructs the 1,2,3-triazole core. Recent studies have optimized this process to improve yield and purity, with particular emphasis on the regioselectivity of the triazole formation. The propylpiperidine moiety, which contributes to the compound's lipophilicity and bioavailability, is introduced via a nucleophilic substitution reaction, followed by functionalization to yield the final product. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are routinely employed to confirm the compound's structural integrity.

Pharmacological evaluations of (1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol have revealed its affinity for specific receptor targets, including sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases and cancer. In vitro assays demonstrate moderate to high binding affinity, suggesting its potential as a lead compound for further optimization. Additionally, preliminary in vivo studies in rodent models have shown promising results in mitigating symptoms associated with neuropathic pain and anxiety, although further pharmacokinetic and toxicological assessments are warranted to establish its safety profile.

Beyond its CNS applications, recent research has explored the antimicrobial properties of this compound. Structural modifications, such as the introduction of halogen substituents on the triazole ring, have enhanced its activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the versatility of (1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol as a multifunctional pharmacophore, capable of addressing diverse therapeutic challenges.

In conclusion, (1-(1-Propylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol represents a compelling candidate for further investigation in drug discovery. Its synthetic accessibility, coupled with its broad pharmacological profile, positions it as a valuable tool for elucidating novel biological mechanisms and developing next-generation therapeutics. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications through targeted structural modifications.

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